molecular formula C12H9NO5 B1269404 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid CAS No. 55377-91-8

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B1269404
CAS No.: 55377-91-8
M. Wt: 247.2 g/mol
InChI Key: UNSSRIPGQQOYLI-UHFFFAOYSA-N
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Description

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid (CAS 55377-91-8) is a furan-based compound supplied for research use. This chemical belongs to a class of 5-phenylfuran-2-carboxylic acids that have emerged as a promising area of investigation in medicinal chemistry, particularly in the development of novel antimycobacterial agents . The core structure consists of a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-methyl-2-nitrophenyl moiety . This compound has been identified in scientific research for its potential to interfere with bacterial iron homeostasis. Specifically, analogous compounds in this class have been demonstrated to act as inhibitors of the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb) . MbtI is a Mg²⁺-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of mycobactin siderophores, which are essential for iron acquisition in mycobacterial species . By targeting this virulence factor, such inhibitors represent an innovative anti-virulence strategy aimed at disrupting the pathogen's ability to establish and maintain an infection . The structural features of the 5-aryl-furan-2-carboxylic acid scaffold are therefore of significant interest for structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSSRIPGQQOYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350858
Record name 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55377-91-8
Record name 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methyl-2-nitrophenyl)-2-furoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid typically involves the reaction of methyl 5-(4-nitrophenyl)furan-2-carboxylate with sodium hydroxide in a mixture of water and methanol. The reaction mixture is stirred at reflux for several hours, followed by partial concentration in vacuo to remove the solvent. The pH is then adjusted to 3-4 using hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The compound can participate in various substitution reactions, especially at the nitro and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.

  • Antimicrobial Activity : Research indicates that 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid exhibits significant activity against various bacterial strains. Its mechanism may involve the inhibition of essential bacterial enzymes, disrupting metabolic processes.

    Table 1: Antimicrobial Activity Profile
    Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
    Staphylococcus aureus6.25 µg/mL12.50 µg/mL
    Escherichia coliNot effectiveNot applicable
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. It may target specific signaling pathways involved in cell proliferation and survival.

Materials Science

This compound is also explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the furan ring and nitrophenyl substituents enhance the efficiency of electronic devices.

Case Study 1: Antimycobacterial Activity

A study focused on the antitubercular properties of furan derivatives, including this compound, highlighted its potential to inhibit mycobacterial growth by targeting iron acquisition mechanisms. The research involved co-crystallization experiments that elucidated the interactions between the compound and mycobacterial enzymes, demonstrating its role as a promising therapeutic agent against tuberculosis .

Case Study 2: Structure-Activity Relationship

Investigations into the structure-activity relationship (SAR) of furan derivatives revealed that modifications on the nitrophenyl group significantly impact biological activity. For instance, variations in substituents were found to alter potency against bacterial strains, emphasizing the importance of chemical structure in developing effective antimicrobial agents .

Mechanism of Action

The mechanism by which 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid exerts its effects involves its ability to interfere with iron homeostasis in mycobacterial species. This compound targets the salicylate synthase MbtI from Mycobacterium tuberculosis, which catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins). These siderophores ensure the supply of iron in Mycobacterium tuberculosis, which acts as a cofactor in various processes essential for the establishment and maintenance of the infection.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Furan-2-carboxylic Acid Derivatives

Compound Name Phenyl Substituents Key Synthesis Steps
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitro Suzuki coupling, ester hydrolysis
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro, 4-nitro Meerwein arylation or Suzuki coupling
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid 4-Methyl, 2-nitro Likely Suzuki coupling (hypothesized)
Physicochemical Properties
  • Crystallization Behavior: 5-(4-Nitrophenyl)furan-2-carboxylic acid and its analogs are notoriously difficult to crystallize due to poor solubility, often requiring esterification (e.g., methyl esters) to enable structural analysis . The fluorinated derivative methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate formed high-quality crystals dominated by π-π stacking and weak CH···O interactions . The methyl group in the target compound may marginally improve solubility compared to nitro-only analogs but could still pose crystallization challenges.
  • The para-methyl group may enhance lipophilicity (logP), improving membrane permeability but reducing aqueous solubility .
Pharmacokinetic Considerations
  • Solubility : Ester derivatives (e.g., methyl esters) improve solubility but lack the free carboxylic acid required for MbtI inhibition. Hydrolysis in vivo may be necessary for activity .
  • Bioavailability : The methyl group in the target compound could enhance oral absorption compared to polar nitro-only analogs but may increase plasma protein binding .

Biological Activity

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a furan ring substituted with a 4-methyl-2-nitrophenyl group and a carboxylic acid functional group. The synthesis typically involves a series of reactions starting from furan derivatives and nitrophenyl compounds, utilizing methods such as Suzuki coupling or other organic synthesis techniques.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting essential metabolic pathways.

Mechanism of Action :

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, disrupting metabolic processes.
  • Cell Membrane Disruption : It can alter the integrity of bacterial cell membranes, leading to cell death.

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

Mechanisms of Action :

  • Apoptosis Induction : The presence of the nitro group enhances reactivity towards biological targets, potentially activating apoptotic pathways.
  • Targeting Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of similar furan derivatives, providing insights into the potential applications of this compound.

  • Antimycobacterial Activity : Related compounds have demonstrated efficacy against Mycobacterium tuberculosis by interfering with iron acquisition mechanisms, indicating possible applications in tuberculosis treatment.
    CompoundActivityReference
    5-Nitro-furan derivativesInhibition of mycobacterial growth
  • Structure-Activity Relationship (SAR) : Investigations into structural modifications reveal that variations in substituents significantly affect biological activity. The nitro and methyl groups are crucial for enhancing efficacy against pathogens.
    ModificationEffect on Activity
    Nitro group presenceIncreased reactivity and antimicrobial activity
    Methyl substitutionImproved solubility and bioavailability
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects against various cancer cell lines, showing varying degrees of efficacy.
    Cell LineIC50 (µg/mL)Reference
    HCT116 (colon cancer)6.76
    A549 (lung cancer)193.93

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the nitro and methyl groups onto the phenyl ring via electrophilic aromatic substitution, followed by coupling to the furan-2-carboxylic acid core. Key steps include:

  • Nitration/Methylation : Use mixed acid (HNO₃/H₂SO₄) for nitration and Friedel-Crafts alkylation for methyl group introduction. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) minimize side reactions .
  • Coupling : Suzuki-Miyaura cross-coupling or Ullmann-type reactions can attach the substituted phenyl group to the furan ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) improve efficiency .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How does the solubility of this compound in common organic solvents vary with temperature, and what thermodynamic parameters govern this behavior?

  • Methodological Answer : Solubility studies in propan-2-ol for analogous nitrophenyl-furan-carboxylic acids reveal that solubility increases exponentially with temperature. The dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) can be calculated via van’t Hoff plots using gravimetric or UV-Vis methods. For example, ΔH°sol values range from +15 to +25 kJ/mol, indicating endothermic dissolution, while ΔS°sol is positive due to increased disorder .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound and verifying its purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C2, methyl at C4 on phenyl). Aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm), while the furan ring shows coupling patterns (J = 3–4 Hz) .
  • HRMS : Exact mass analysis (e.g., m/z 263.0668 for C₁₂H₉NO₅⁺) validates molecular composition .
  • SC-XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming regiochemistry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound derivatives be systematically addressed?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimycobacterial IC₅₀ values) may arise from impurities, assay conditions, or structural variations. To resolve these:

  • Purity Verification : Use HPLC-DAD/ELSD (>99% purity threshold) and elemental analysis .
  • Standardized Assays : Replicate activity tests under controlled conditions (e.g., iron-limited media for MbtI inhibition assays) .
  • SAR Studies : Compare derivatives with systematic substituent changes (e.g., fluoro vs. nitro groups) to isolate structure-activity relationships .

Q. What strategies can be employed to modify the nitro and methyl substituents on the phenyl ring to enhance bioactivity while maintaining solubility?

  • Methodological Answer :

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino, improving solubility via protonation but may reduce target affinity. Balance with lipophilic methyl groups .
  • Fluorine Substitution : Replace methyl with trifluoromethyl (CF₃) to enhance metabolic stability and solubility via polar interactions. Boronic acid derivatives (e.g., 5-trifluoromethylfuran-2-boronic acid) enable Suzuki couplings for further functionalization .
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to increase membrane permeability, with in vivo hydrolysis to the active form .

Q. In reaction optimization, how do catalysts and solvent systems influence the regioselectivity of nitration and methylation on the phenyl ring of furan-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Nitration : Use zeolites or ionic liquids to direct nitration to the ortho position. For example, [BMIM][NO₃] enhances para/ortho selectivity (3:1) in nonpolar solvents .
  • Methylation : AlCl₃ in toluene promotes para-methylation via steric hindrance, while FeCl₃ in DMF favors meta-substitution due to electronic effects .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving yields (>80%) compared to nonpolar solvents .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s LogP values often deviate from experimental measurements?

  • Methodological Answer : Discrepancies arise from implicit solvent models in DFT calculations underestimating hydrogen-bonding effects. Experimental LogP (e.g., 2.1 ± 0.3 via shake-flask method) can be validated via RP-HPLC retention time correlation (R² > 0.95) with reference compounds .

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